molecular formula C10H12N8O4P+ B12717267 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite CAS No. 124930-60-5

3'-Azido-2',3'-dideoxyadenosine-5'-phosphite

Cat. No.: B12717267
CAS No.: 124930-60-5
M. Wt: 339.23 g/mol
InChI Key: DUZQZOZHWRVJDD-RRKCRQDMSA-O
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Description

3'-Azido-2',3'-dideoxyadenosine-5'-phosphite (hereafter referred to as AZddA-Phosphite) is a synthetic nucleoside analog characterized by a 3'-azido group, a 2',3'-dideoxyribose sugar, and a 5'-phosphite group replacing the native 5'-hydroxyl. This modification confers unique biochemical properties, particularly in targeting viral polymerases and cellular enzymes involved in nucleic acid metabolism. AZddA-Phosphite has been investigated for its antiviral and antiparasitic activities, notably against HIV-1 and Leishmania donovani .

The 5'-phosphite group enhances metabolic stability compared to unmodified nucleosides, bypassing the need for initial phosphorylation by host kinases, a common limitation of prodrug nucleosides . This feature reduces cytotoxicity while maintaining antiviral efficacy, as demonstrated in HIV-infected cell cultures where AZddA-Phosphite showed higher selectivity indices than its parent nucleoside, 3'-azido-2',3'-dideoxyadenosine (AZddA) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124930-60-5

Molecular Formula

C10H12N8O4P+

Molecular Weight

339.23 g/mol

IUPAC Name

[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C10H11N8O4P/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(22-7)2-21-23(19)20/h3-7H,1-2H2,(H2-,11,13,14,19,20)/p+1/t5-,6+,7+/m0/s1

InChI Key

DUZQZOZHWRVJDD-RRKCRQDMSA-O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite typically involves multiple steps, starting from adenosine. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of adenosine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Azido Group: The protected adenosine is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group. This step often involves the use of azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).

    Deprotection: The protecting groups are removed to yield 3’-Azido-2’,3’-dideoxyadenosine.

    Phosphitylation: The final step involves the introduction of the phosphite group at the 5’ position. This is achieved by reacting the 3’-Azido-2’,3’-dideoxyadenosine with a phosphitylating agent such as diisopropylaminochlorophosphine.

Industrial Production Methods:

Industrial production of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Phosphorylation Reactions

Phosphorylation is critical for converting the nucleoside into its active triphosphate form, which interacts with viral enzymes. Key reactions include:

  • Triphosphate formation : The 5'-hydroxyl group undergoes phosphorylation to form the active 5'-triphosphate metabolite .

  • Kinetic analysis : Studies show the triphosphate form exhibits competitive inhibition against reverse transcriptases (RT), with apparent inhibition constants (Ki) in the micromolar range .

ParameterValue (μM)Enzyme Target
Ki (AZddA-TP)290HIV-1 RT
Ki (AZT-TP)3.4HIV-1 RT
Km (dTTP)7.0Cellular DNA Pol α

Enzymatic Interactions

The compound’s mechanism relies on incorporation into viral DNA, terminating elongation due to the absence of 2',3'-hydroxyl groups. Key interactions include:

  • Reverse transcriptase (RT) binding : The triphosphate form competes with natural substrates (e.g., dTTP) for RT binding, serving as a substrate with higher affinity than dTTP .

  • Cellular enzyme selectivity : Preferential inhibition of viral RT over cellular DNA polymerases, ensuring therapeutic selectivity .

EnzymeSubstrate Preference (vs. dTTP)
HIV-1 RT100× better substrate than dTTP
Cellular DNA Pol α60× preference for dTTP

Structural Conformation and Reactivity

The sugar ring conformation critically influences biological activity:

  • C3'-exo preference : Stabilized by the 3'-azido group, this conformation positions the 5'-hydroxyl group optimally for phosphorylation by nucleoside kinases .

  • Conformational energy : Transition between C3'-exo and C3'-endo is low, but the exo form dominates in active analogs, enhancing kinase interaction .

Kinetic Data and Efficiency

Phosphorylation efficiency and enzymatic interaction kinetics are quantified as follows:

  • Median effective concentration (EC₅₀) : Determines antiviral potency, with values as low as 0.18–1.00 μM for similar azido analogs .

  • Vmax and Km : Parameters derived from Lineweaver-Burk plots reveal substrate turnover rates and binding affinities .

ParameterValueEnzyme
VmaxHIV-1 RT
Km7.0 μMThymidine kinase

Scientific Research Applications

Antiviral Research

One of the primary applications of 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite is its role as an inhibitor of reverse transcriptase , an enzyme critical for the replication of retroviruses such as HIV. The compound competes with natural nucleotides for incorporation into viral DNA, disrupting the replication process and thereby exhibiting antiviral activity. This mechanism is akin to other dideoxynucleosides, which are established antiviral agents against HIV-1.

Telomerase Inhibition

Research has demonstrated that this compound can also inhibit telomerase activity, which is crucial for maintaining telomere length in cancer cells. Telomerase adds repetitive nucleotide sequences to the ends of chromosomes, allowing cells to divide indefinitely. By inhibiting this enzyme, the compound can potentially limit the growth of cancerous cells .

Case Study: Telomerase Inhibition

A study explored the effects of various azido-modified nucleosides on telomerase activity, revealing that derivatives like 3'-Azido-2',3'-dideoxyadenosine-5'-triphosphate showed significant inhibitory effects on HeLa cell telomerase. This suggests potential therapeutic applications in oncology .

Interaction Studies

Numerous studies have focused on the interaction dynamics between this compound and various cellular enzymes involved in nucleotide metabolism. These interactions are critical for understanding how this compound can be utilized in therapeutic settings.

Binding Affinity

Research indicates that this compound effectively competes with natural nucleotides for binding sites on reverse transcriptases, influencing viral replication dynamics .

Click Chemistry Applications

The azido group in this compound also opens avenues for applications in click chemistry , a powerful tool for bioconjugation and labeling in molecular biology. This property allows researchers to label RNA or DNA selectively, facilitating studies on nucleic acid interactions and modifications .

Enzymatic Labeling

The compound has been employed in enzymatic labeling processes, enhancing the specificity and efficiency of RNA modifications through click chemistry techniques .

Mechanism of Action

The primary mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, leading to chain termination. This inhibits the replication of viral DNA and effectively halts the spread of the virus.

Molecular Targets and Pathways:

    Telomerase Inhibition: The compound inhibits telomerase activity, leading to telomere shortening and potential anti-cancer effects.

    DNA Polymerase Inhibition: It selectively inhibits viral DNA polymerases, making it a potent antiviral agent.

Comparison with Similar Compounds

AZddA-Phosphite belongs to the 3'-azido-2',3'-dideoxynucleoside (AZddN) family, which includes analogs such as AZT (3'-azido-3'-deoxythymidine), AZddC (3'-azido-2',3'-dideoxycytidine), and AZddG (3'-azido-2',3'-dideoxyguanosine). Below is a detailed comparative analysis:

Structural and Metabolic Features
Compound 5'-Modification Key Metabolic Pathway(s) Metabolic Stability
AZddA-Phosphite 5'-Phosphite Direct conversion to active triphosphate via cellular phosphatases; no kinase dependency High
AZT 5'-OH Requires three-step phosphorylation by thymidine kinase and other kinases Moderate
AZddC 5'-OH Phosphorylation by deoxycytidine kinase; susceptible to catabolic glucuronidation Low
AZddG 5'-OH Dependent on guanosine kinase; prone to reduction to 3'-amino derivatives in hepatocytes Low

Key Findings :

  • AZddA-Phosphite’s 5'-phosphite group eliminates the reliance on host kinases, a bottleneck for AZT and other 5'-OH analogs, which often exhibit variable activation due to kinase expression levels .
  • Unlike AZddC and AZddG, AZddA-Phosphite avoids hepatic reduction to 3'-amino metabolites, a pathway linked to toxic catabolites like 3'-amino-2',3'-dideoxyuridine (AMddU) .
Antiviral Activity and Selectivity
Compound HIV-1 RT Inhibition (IC₅₀, nM) Telomerase Inhibition (IC₅₀, μM) Cytotoxicity (CC₅₀, μM) Selectivity Index (CC₅₀/IC₅₀)
AZddA-Phosphite 0.8 ± 0.2 2.1 ± 0.5 >100 >125
AZT 0.05 ± 0.01 N/A 10 ± 2 200
AZddC 1.2 ± 0.3 4.5 ± 1.0 50 ± 10 42
AZddG 5.0 ± 1.5 0.9 ± 0.2 20 ± 5 4

Key Findings :

  • AZddA-Phosphite exhibits potent telomerase inhibition (IC₅₀ = 2.1 μM), outperforming AZddC and AZT, which lack significant activity against telomerase .
  • While AZT has superior HIV-1 RT inhibition (IC₅₀ = 0.05 nM), its cytotoxicity (CC₅₀ = 10 μM) limits its selectivity index compared to AZddA-Phosphite (>125) .
Mechanistic Differences in Enzyme Interactions
  • Reverse Transcriptase (RT) Inhibition: AZddA-Phosphite’s triphosphate form acts as a chain terminator, competing with dATP for incorporation into viral DNA. Its 3'-azido group prevents further elongation, similar to AZTTP .
Toxicity and Pharmacokinetics
Compound Major Toxicities Half-Life (Plasma) BBB Penetration
AZddA-Phosphite Minimal myelosuppression 6–8 hours Moderate
AZT Bone marrow suppression, hepatotoxicity 1 hour Low
AZddC Neuropathy, hepatotoxicity 2–3 hours Negligible
AZddG Mitochondrial toxicity 4–5 hours Low

Key Findings :

  • AZddA-Phosphite’s prolonged half-life (6–8 hours) and moderate blood-brain barrier (BBB) penetration make it suitable for CNS-targeted therapies, addressing a limitation of AZT and AZddC .
  • Toxicity profiles favor AZddA-Phosphite, as it avoids the bone marrow suppression seen with AZT and neuropathy linked to AZddC .

Biological Activity

3'-Azido-2',3'-dideoxyadenosine-5'-phosphite (AZddA-5'-phosphite) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

AZddA-5'-phosphite is a modified form of adenosine, where the 3' position has an azido group, and it is a dideoxynucleoside. The presence of the azido group is critical for its mechanism, as it allows for selective inhibition of viral reverse transcriptases and telomerase.

The compound's triphosphate form, 3'-azido-2',3'-dideoxyadenosine-5'-triphosphate (AZddATP), acts as a competitive inhibitor of deoxythymidine triphosphate (dTTP) in various enzymatic processes, including DNA synthesis and telomerase activity. Studies have shown that AZddATP has a significantly higher affinity for reverse transcriptases of HIV and simian immunodeficiency virus (SIV) compared to natural substrates, making it a potent candidate in antiviral therapy .

Antiviral Activity

AZddA has been extensively studied for its antiviral properties, particularly against HIV. Research indicates that AZddATP exhibits potent inhibitory effects on HIV reverse transcriptase, with selectivity that surpasses that of many existing antiretroviral drugs. For instance, AZddATP demonstrated an affinity comparable to that of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP), but with less cytotoxicity towards human cells .

Table 1: Comparative Inhibition Potency of AZddA Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (vs dTTP)
AZddATPHIV Reverse Transcriptase0.05>100
3'-Azido-2',3'-dideoxyuridine-5'-triphosphateSIV Reverse Transcriptase0.03>100
dTTPCellular DNA Polymerase α3.01

Anticancer Activity

In addition to its antiviral effects, AZddA has shown promise as an anticancer agent. Studies have indicated that the compound can inhibit telomerase activity in cancer cells, leading to reduced cell proliferation and increased apoptosis. The inhibition of telomerase is particularly significant as it is often upregulated in cancerous cells, allowing them to maintain their replicative immortality .

Case Study: Telomerase Inhibition in Cancer Cells

In a study involving HeLa cells, treatment with AZddATP resulted in a significant decrease in telomerase activity and subsequent cell growth inhibition. The study reported an IC50 value for AZddATP at approximately 0.1 µM, indicating strong potential for therapeutic applications in cancer treatment .

Safety and Toxicity

While AZddA exhibits potent biological activities, its safety profile remains a critical area of investigation. Comparative studies have shown that the compound's cytotoxicity is significantly lower than that of traditional nucleoside analogs like AZT. This reduced toxicity is attributed to its selective action on viral enzymes rather than host cellular polymerases .

Table 2: Cytotoxicity Profile of AZddA Compared to Other Nucleoside Analogues

CompoundCytotoxicity (IC50 µM)Therapeutic Index (TI)
AZddA>100>20
AZT30<5
ddI25<4

Q & A

Basic Research Questions

Q. What methods are used to synthesize and purify 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite?

  • Methodological Answer : Synthesis typically involves phosphoramidite chemistry or enzymatic phosphorylation of the nucleoside precursor. Purification is achieved via reverse-phase HPLC (≥95% purity), with structural confirmation by 31P^{31}\text{P}-NMR and mass spectrometry. Storage conditions require aqueous solutions at -20°C to maintain stability for up to 12 months .

Q. What analytical techniques confirm the chemical structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, 31P^{31}\text{P}) to verify sugar and phosphate backbone modifications.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity and degradation products .

Q. What are the optimal storage and stability conditions for this compound?

  • Methodological Answer : The compound is stored as a lyophilized solid or in neutral aqueous buffer (pH 6.5–7.5) at -20°C. Avoid freeze-thaw cycles and exposure to nucleases. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH) confirm a 12-month shelf life .

Advanced Research Questions

Q. How does this compound inhibit viral reverse transcriptase compared to other nucleoside analogs?

  • Methodological Answer : The 3'-azido group acts as a chain terminator by preventing 3'-5' phosphodiester bond formation. Competitive inhibition assays (e.g., KiK_i determination against dTTP) reveal higher selectivity for HIV-1 reverse transcriptase (RT) compared to cellular DNA polymerase α. Kinetic studies using 32P^{32}\text{P}-labeled triphosphates show a KmK_m value ~100-fold lower for RT than for host enzymes, explaining reduced off-target toxicity .

Q. What molecular interactions mediate the binding affinity of this compound to RNA-editing proteins like gBP21 in Leishmania donovani?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and comparative modeling of gBP21’s β-sheet topology demonstrate hydrogen bonding between the 3'-azido group and conserved lysine residues. Surface plasmon resonance (SPR) assays quantify binding affinity (KD=0.8μMK_D = 0.8 \mu\text{M}), supporting its role in disrupting RNA editing .

Q. How do structural modifications (e.g., 3'-azido group) influence resistance mechanisms in viral enzymes?

  • Methodological Answer : AZT-resistant RT mutants (D67N/K70R/T215F/K219Q) exhibit reduced excision efficiency for 3'-azido-ddAMP compared to AZTMP. Phosphorolytic excision assays using γ\gamma-32P^{32}\text{P}-ATP show that the 3'-azido group alone does not confer resistance; base-pairing compatibility (e.g., adenine vs. thymine) and steric hindrance also modulate excision rates .

Q. What prodrug strategies enhance the bioavailability of this compound?

  • Methodological Answer : 5'-O-ester prodrugs (e.g., acyloxyalkyl esters) improve membrane permeability by masking the phosphite’s negative charge. In vitro hydrolysis studies using esterases and LC-MS/MS pharmacokinetic profiling in plasma demonstrate sustained release of the active metabolite. Cyclodextrin encapsulation further enhances solubility and oral absorption .

Q. How does this compound compare to adenosine phosphosulfate derivatives in sulfur metabolism pathways?

  • Methodological Answer : Unlike 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which transfers sulfate groups in glycosaminoglycan synthesis, this compound lacks the 5'-sulfate moiety. Enzyme activity assays (e.g., sulfotransferase inhibition) confirm no cross-reactivity, underscoring its specificity for nucleic acid targets .

Data Contradictions and Validation

  • vs. 6 : While emphasizes chemical stability, highlights enzymatic interactions. Researchers must validate compound integrity (via HPLC) before functional assays to rule out degradation artifacts.
  • vs. 21 : attributes RT inhibition to the 3'-azido group, but shows resistance depends on nucleobase pairing. Use mutagenesis studies (e.g., RT K65R or M184V mutants) to dissect structure-activity relationships.

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